2,5-Dimethylfuran-3,4(2H,5H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

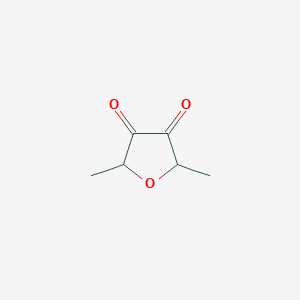

Structure

3D Structure

Properties

CAS No. |

68755-49-7 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2,5-dimethyloxolane-3,4-dione |

InChI |

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3 |

InChI Key |

PUVDDHUFFRRFMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)C(=O)C(O1)C |

Origin of Product |

United States |

Foundational & Exploratory

Physical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic organic compound, presents a furanone core structure with methyl substitutions at the 2 and 5 positions. While this specific molecule is cataloged, extensive experimental data regarding its physical properties remain limited in publicly accessible scientific literature. This guide consolidates the available information and provides context based on related furanone structures.

Core Physical Properties

The fundamental physical properties of this compound are centered on its molecular composition. Authoritative databases, including the NIST WebBook, confirm its molecular formula and weight.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₈O₃ | NIST WebBook[1][2] |

| Molecular Weight | 128.1259 g/mol | NIST WebBook[1][2] |

| CAS Number | 68755-49-7 | NIST WebBook[1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound have not been published in the reviewed literature. However, standard methodologies for characterizing similar organic compounds would be applicable.

General Experimental Workflow for Physical Property Determination:

Caption: A generalized workflow for the synthesis, purification, and subsequent determination of the physical properties of a target compound like this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activities or associated signaling pathways of this compound. Research on other furanone derivatives has indicated a wide range of biological activities, suggesting that this compound could be a candidate for future investigation in drug discovery and development.

Conclusion

The physical properties of this compound are not extensively documented in publicly available resources. While its molecular formula and weight are established, further experimental investigation is required to determine key physical constants such as its melting point, boiling point, density, and solubility. The provided workflow outlines a standard approach for obtaining this critical data, which would be invaluable for its potential application in research and development.

References

A Comprehensive Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, properties, and potential synthetic pathways, offering a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a derivative of furan (B31954) featuring two methyl groups at the 2 and 5 positions and two ketone functionalities at the 3 and 4 positions. Its chemical identity is established by its unique CAS Registry Number and structural formula.

Molecular Structure: The structure consists of a five-membered furan ring saturated at the 2 and 5 positions, which are substituted with methyl groups. The core of its reactivity lies in the adjacent ketone groups at the 3 and 4 positions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 68755-49-7 | [1][2] |

| Molecular Formula | C₆H₈O₃ | [1][2] |

| Molecular Weight | 128.1259 g/mol | [1][2] |

| InChI | InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3-4H,1-2H3 | [1][2] |

| InChIKey | PUVDDHUFFRRFMN-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC1C(=O)C(=O)C(O1)C | |

| Other Names | 3,4(2H,5H)-Furandione, 2,5-dimethyl- | [1][2] |

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data available for similar furanone derivatives.

Table 2: Predicted Physicochemical and Spectroscopic Data

| Data Type | Predicted Characteristics | Reference/Basis |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | General properties of small organic ketones. |

| Solubility | Soluble in common organic solvents (e.g., chloroform (B151607), ethyl acetate (B1210297), methanol); sparingly soluble in water. | Polarity of the dione (B5365651) structure. |

| ¹H NMR | Two distinct signals are expected: a quartet for the methine protons (-CH-) adjacent to the methyl groups and a doublet for the methyl protons (-CH₃). | [3] |

| ¹³C NMR | Four distinct signals are expected: one for the two equivalent carbonyl carbons (C=O), one for the two equivalent methine carbons (-CH-), and one for the two equivalent methyl carbons (-CH₃). | [3] |

| IR Spectroscopy | Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ketone groups. | Standard IR frequencies for ketones. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 128.0473 (exact mass). Common fragmentation patterns would involve the loss of CO and methyl groups. | Calculated from the molecular formula. |

Synthesis and Experimental Protocols

A potential synthesis could start from threo-3,4-dihydroxyhexane-2,5-dione, an intermediate that can be formed via the coupling of methylglyoxal.[4] Subsequent oxidation and cyclization of this intermediate could yield the target dione.

Caption: Proposed synthetic workflow for this compound.

The following protocol is a generalized procedure adapted from the synthesis of structurally related furanones and should be optimized for the specific target molecule.[4][5]

Objective: To synthesize this compound from a dihydroxy diketone precursor.

Materials:

-

threo-3,4-dihydroxyhexane-2,5-dione

-

Mild oxidizing agent (e.g., Manganese(III) acetate)

-

Anhydrous solvent (e.g., Acetic acid, Trifluoroethanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography supplies)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the precursor, threo-3,4-dihydroxyhexane-2,5-dione, in a suitable solvent mixture such as acetic acid and trifluoroethanol.

-

Addition of Oxidant: Slowly add the oxidizing agent, such as Mn(OAc)₃, to the solution at room temperature while stirring. The reaction may be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Reaction Conditions: Stir the mixture at room temperature under an air or oxygen atmosphere for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Work-up: Upon completion, quench the reaction by adding water or a dilute aqueous solution of a reducing agent (e.g., sodium bisulfite) if necessary.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or chloroform (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).

Reactivity and Potential Applications

The furan-2,5-dione core is a valuable building block in organic synthesis due to the reactivity of its carbonyl groups.[3]

The primary chemical pathway involving this molecule is nucleophilic addition to the electrophilic carbonyl carbons. This reactivity makes it a versatile intermediate for constructing more complex heterocyclic systems, which are often scaffolds for biologically active molecules.

Caption: General reactivity pathway of this compound.

-

Medicinal Chemistry: As a reactive intermediate, this compound can be used to synthesize novel heterocyclic compounds. The resulting structures can be screened for various biological activities, as the furanone motif is present in many natural products and pharmaceuticals.[6][7]

-

Polymer Science: Structurally related diketones can undergo ring-opening polymerization to create biodegradable polyesters and polyamides.[3] These polymers have potential applications in biomedical fields, including drug delivery systems and tissue engineering.[3]

This guide provides a foundational understanding of this compound based on currently available information and logical chemical inference. Further experimental investigation is required to fully characterize its properties and explore its potential in various scientific domains.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3,4-Hexanofuran-2,5-dione|High-Purity Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 2,5-Dimethylfuran-3,4(2H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

This technical guide provides a comprehensive overview of the natural sources of the flavor compound 2,5-Dimethylfuran-3,4(2H,5H)-dione. It is important to note that this compound exists in tautomeric equilibrium with its enol form, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). The latter is the more commonly used name in scientific literature and is also known by the trade name Furaneol®. For clarity and consistency with the bulk of available research, this guide will primarily use the name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone and the common name Furaneol®. This compound is a significant contributor to the aroma of many fruits and is also formed during the thermal processing of food through the Maillard reaction.

Quantitative Data on Natural Occurrences

The concentration of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone varies significantly among different natural sources and is influenced by factors such as cultivar, ripeness, and processing conditions. The following table summarizes the quantitative data found in the scientific literature.

| Natural Source | Concentration Range | Reference(s) |

| Fruits | ||

| Strawberry (Fragaria x ananassa) | 1663 - 4852 µg/kg | [1][2] |

| Pineapple (Ananas comosus) | 1.6 - 27.3 mg/kg (ppm) | [3] |

| Tomato (Solanum lycopersicum) | 95 - 173 µg/kg | [1][2] |

| Raspberry (Rubus idaeus) | 0.8 - 1.1 mg/kg | [4] |

| Blackberry (Rubus spp.) | 'Marion' cultivar has 5 times more than 'Black Diamond' and 16 times more than 'Thornless Evergreen'. | [4] |

| Kiwi (Actinidia deliciosa) | Identified as a volatile compound, but quantitative data is not readily available in the reviewed literature. | [5] |

| Lychee (Litchi chinensis) | Identified as a key aroma-active compound, but specific concentration values are not provided in the reviewed literature. | [5][6][7] |

| Snake Fruit (Salacca zalacca) | Identified as a minor aroma constituent, but quantitative data is not readily available in the reviewed literature. | [5] |

| Beverages | ||

| Msalais Wines | 27.59 to 117.60 mg/L | [8] |

Experimental Protocols for Quantification

Accurate quantification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in natural matrices is crucial for quality control and research. The following are detailed protocols for the two most common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization and Solid-Phase Microextraction (SPME)

This method is highly sensitive and suitable for complex food matrices. Derivatization is often necessary due to the high polarity and instability of Furaneol®.[1][2]

1. Sample Preparation and Derivatization: a. Homogenize 5 g of the fruit sample with 10 mL of deionized water. b. Centrifuge the homogenate at 10,000 rpm for 15 minutes at 4°C. c. Filter the supernatant through a 0.45 µm syringe filter. d. To 1 mL of the filtered extract in a 10 mL amber vial, add 1 mL of a 1 M sodium hydroxide (B78521) solution. e. Add 100 µL of a 10% (v/v) solution of pentafluorobenzyl bromide (PFBBr) in methanol (B129727). f. Seal the vial and heat at 60°C for 1 hour in a water bath with agitation. g. Cool the vial to room temperature.

2. Solid-Phase Microextraction (SPME): a. Place the vial in a heating block at 60°C. b. Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes with agitation.

3. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890A or equivalent. b. Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent. c. Injector: Splitless mode at 250°C. d. Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp 1: Increase to 180°C at a rate of 5°C/min.

- Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Mass Spectrometer: Agilent 5975C or equivalent. g. Ionization Mode: Electron Impact (EI) at 70 eV. h. Mass Range: m/z 40-450. i. Quantification: Use a calibration curve prepared with derivatized analytical standards of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is robust for liquid samples like fruit juices and avoids potential thermal degradation of the analyte.[9][10]

1. Sample Preparation: a. Homogenize 10 g of the fruit sample with 20 mL of methanol/water (50:50, v/v). b. Centrifuge the homogenate at 10,000 rpm for 20 minutes at 4°C. c. Collect the supernatant and filter it through a 0.45 µm nylon syringe filter. d. Solid-Phase Extraction (SPE) Cleanup (Optional, for complex matrices): i. Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water. ii. Load 5 mL of the filtered extract onto the cartridge. iii. Wash the cartridge with 10 mL of deionized water to remove polar interferences. iv. Elute the analyte with 5 mL of methanol. v. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the mobile phase.

2. HPLC Analysis: a. HPLC System: Agilent 1260 Infinity or equivalent. b. Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. c. Mobile Phase:

- Solvent A: 0.1% Formic acid in water.

- Solvent B: Acetonitrile. d. Gradient Elution:

- 0-5 min: 5% B

- 5-15 min: Linear gradient from 5% to 40% B.

- 15-20 min: Hold at 40% B.

- 20-22 min: Linear gradient back to 5% B.

- 22-30 min: Re-equilibration at 5% B. e. Flow Rate: 1.0 mL/min. f. Column Temperature: 30°C. g. Detector: Diode Array Detector (DAD) or UV detector at 280 nm. h. Injection Volume: 20 µL. i. Quantification: Use an external calibration curve prepared with analytical standards of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone.

Biosynthesis and Formation Pathways

Biosynthesis in Strawberry (Fragaria x ananassa)

The primary biosynthetic pathway for 4-Hydroxy-2,5-dimethyl-3(2H)-furanone in strawberries starts from the glycolysis intermediate, D-fructose-1,6-diphosphate. A key enzyme in the final step of this pathway is the Fragaria x ananassa quinone oxidoreductase (FaQR), which catalyzes the reduction of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[11][12][13]

Formation via the Maillard Reaction

4-Hydroxy-2,5-dimethyl-3(2H)-furanone is also a well-known product of the Maillard reaction, which occurs during the thermal processing of foods containing reducing sugars and amino acids. The reaction proceeds through a complex series of steps, including the formation of dicarbonyl intermediates.[14][15][16]

Experimental Workflow for Quantification

The general workflow for the quantification of 4-Hydroxy-2,5-dimethyl-3(2H)-furanone from a solid natural source involves several key stages, from sample collection to data analysis.

References

- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. "Characterization of key aroma-active compounds in lychee (Litchi chine" by S. Feng, M. Huang et al. [jfda-online.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. imreblank.ch [imreblank.ch]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a heterocyclic organic compound with potential applications in various fields of chemical research and development. Its structural features, including a saturated furanone ring with two carbonyl groups and two methyl substituents, suggest a rich and informative spectroscopic profile. However, a comprehensive search of publicly available databases and scientific literature reveals a notable scarcity of experimentally determined spectroscopic data (NMR, IR, MS) for this specific molecule.

This technical guide aims to provide a detailed overview of the expected spectroscopic characteristics of this compound. The data presented herein is a combination of predictions based on established spectroscopic principles and comparisons with structurally analogous compounds. This guide also furnishes detailed, generalized experimental protocols for the acquisition of NMR, IR, and MS spectra, which can be applied to this and other similar organic molecules.

Predicted Spectroscopic Data

Due to the absence of direct experimental spectra, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of related furanone and diketone compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -CH(CH₃)- | ~ 4.5 - 5.0 | Quartet | ~ 7 | The methine proton is expected to be deshielded by the adjacent oxygen and carbonyl group. It will be split into a quartet by the three protons of the methyl group. |

| -CH(CH ₃)- | ~ 1.4 - 1.6 | Doublet | ~ 7 | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (C3 and C4) | ~ 195 - 205 | The two carbonyl carbons are in a diketone arrangement and are expected to have very similar chemical shifts in the downfield region. |

| -C H(CH₃)- (C2 and C5) | ~ 75 - 85 | The methine carbons are attached to an oxygen atom, shifting them significantly downfield. |

| -CH(C H₃)- | ~ 15 - 20 | The methyl carbons are expected in the typical aliphatic region. |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O (Diketone) | 1760 - 1740 and 1730 - 1710 | Strong | The two adjacent carbonyl groups in the five-membered ring are expected to show two distinct, strong stretching vibrations due to symmetric and asymmetric stretching. |

| C-O (Ether) | 1150 - 1050 | Strong | Characteristic stretching vibration for the C-O-C bond within the furanone ring. |

| C-H (Aliphatic) | 2990 - 2950 and 2900 - 2850 | Medium | Stretching vibrations for the methyl and methine C-H bonds. |

Method: Attenuated Total Reflectance (ATR)

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Fragment | Notes |

| 128 | [M]⁺ | Molecular ion peak. The molecular weight of C₆H₈O₃ is 128.13 g/mol . |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 100 | [M - CO]⁺ or [M - C₂H₄]⁺ | Loss of carbon monoxide or ethylene. |

| 85 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

| 72 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules. |

| 57 | [C₄H₉]⁺ or [CH₃CO]⁺ | Common fragment ions. |

| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1][2] The solution should be clear and free of any solid particles.[1]

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

-

Internal Standard : If the deuterated solvent does not already contain an internal standard, a small amount of tetramethylsilane (B1202638) (TMS) can be added.[2]

-

Instrument Setup : Place the NMR tube in a spinner and insert it into the NMR spectrometer.[3]

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to ensure sharp spectral lines.[4]

-

Acquisition of ¹H NMR Spectrum : A standard one-pulse sequence is typically used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ¹H spectrum, a 90° pulse angle and a relaxation delay of 1-2 seconds are common.

-

Acquisition of ¹³C NMR Spectrum : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.[2]

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Processing steps include phase correction, baseline correction, and referencing the spectrum to the internal standard.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum : Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This is necessary to subtract the spectral contributions of the instrument and the surrounding atmosphere.

-

Sample Application : A small amount of the solid sample is placed directly onto the ATR crystal.[5]

-

Pressure Application : A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.[5]

-

Spectrum Acquisition : The infrared spectrum of the sample is then recorded. The IR beam passes through the ATR crystal and is reflected internally. An evanescent wave penetrates a small distance into the sample, where absorption occurs.[6]

-

Data Collection : The instrument collects an interferogram, which is then Fourier-transformed to produce the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Cleaning : After the measurement, the sample is removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[5]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized under high vacuum.[7][8]

-

Ionization : The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[7][8] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic pattern.[7][9]

-

Ion Acceleration : The positively charged ions are then accelerated by an electric field into the mass analyzer.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[10]

-

Detection : The separated ions are detected, and a signal proportional to the number of ions at each m/z value is recorded.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.[10]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. agilent.com [agilent.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. rroij.com [rroij.com]

A Technical Guide to the Thermochemical Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for 2,5-Dimethylfuran-3,4(2H,5H)-dione (CAS Registry Number: 68755-49-7).[1][2] Due to a lack of experimentally determined values in publicly accessible literature, this document presents computationally derived data obtained through established estimation methods. Furthermore, it outlines the standard experimental and computational protocols typically employed for determining the thermochemical properties of furanone derivatives, providing a methodological framework for future research. This guide is intended to serve as a foundational resource for professionals in research and drug development requiring insight into the energetic characteristics of this compound.

Introduction

Thermochemical Data

The thermochemical properties of this compound have been estimated using the Joback group contribution method. The following table summarizes these calculated values. It is important to note that these are predicted values and should be used as an approximation pending experimental verification.

Table 1: Calculated Thermochemical and Physical Properties of this compound

| Property | Value | Unit | Method |

| Thermochemical Properties | |||

| Enthalpy of Formation (Gas, 298.15 K), ΔfH°gas | -534.43 | kJ/mol | Joback Method[3] |

| Gibbs Free Energy of Formation (298.15 K), ΔfG° | -302.82 | kJ/mol | Joback Method[3] |

| Enthalpy of Vaporization, ΔvapH° | 41.90 | kJ/mol | Joback Method[3] |

| Enthalpy of Fusion, ΔfusH° | 13.30 | kJ/mol | Joback Method[3] |

| Physical Properties | |||

| Normal Boiling Point, Tboil | 509.88 | K | Joback Method[3] |

| Critical Temperature, Tc | 744.55 | K | Joback Method[3] |

| Critical Pressure, Pc | 3975.52 | kPa | Joback Method[3] |

| McGowan's Characteristic Volume, McVol | 93.550 | ml/mol | McGowan Method[3] |

Source: All data in this table is derived from Cheméo, calculated using the specified property estimation methods.[3]

Methodologies and Protocols

While the data presented above are from computational estimations, experimental and more advanced computational methods are required for definitive validation. The following sections detail the protocols that are standard in the field for furanone-type compounds.

Computational Protocol: Joback Group Contribution Method

The Joback method is a group contribution method used for the prediction of thermophysical properties of pure components from their molecular structure. It is a valuable tool when experimental data is unavailable.

Methodology:

-

Molecular Structure Decomposition: The molecular structure of this compound is broken down into its constituent functional groups (e.g., -CH₃, >C=O, -O- (ring), >CH- (ring)).

-

Group Contribution Values: Each functional group has been assigned empirically derived numerical values that represent its contribution to various properties.

-

Property Calculation: The properties are calculated by summing the contributions of each group present in the molecule, often using simple linear equations. For example, the enthalpy of formation is calculated as: ΔHf,gas° (298K) = 68.29 + Σ (Ni * ΔHi) where Ni is the number of occurrences of group i and ΔHi is the contribution of that group to the enthalpy of formation.

Experimental Protocol: Static Bomb Combustion Calorimetry

To experimentally determine the standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)), static bomb combustion calorimetry is a gold-standard technique, as has been applied to related compounds like 2-(5H)-furanone.[4]

Methodology:

-

Sample Preparation: A precise mass of the purified liquid sample is placed in a crucible within a high-pressure vessel (the "bomb").

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Calorimetry: The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water jacket is meticulously measured to determine the energy released during combustion.

-

Data Analysis: The massic energy of combustion is calculated from the temperature change and the known energy equivalent of the calorimeter.

-

Enthalpy of Formation Calculation: The standard molar enthalpy of formation is then derived from the standard energy of combustion using Hess's law, incorporating corrections for the formation of products like CO₂ and H₂O.

Advanced Computational Protocol: CBS-QB3 Method

For high-accuracy gas-phase thermochemical data, composite ab initio methods are frequently used. The CBS-QB3 (Complete Basis Set-QB3) method has been successfully employed to study the thermal decomposition of furanones and their derivatives.[5][6]

Methodology:

-

Geometry Optimization: The molecular geometry of this compound is optimized at the B3LYP/6-311G(2d,d,p) level of theory.

-

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum on the potential energy surface and to compute zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed using different methods and basis sets (e.g., CCSD(T), MP4SDQ, MP2).

-

Extrapolation to Complete Basis Set Limit: The energies are extrapolated to the theoretical complete basis set limit to minimize basis set truncation error.

-

Final Energy Calculation: The final CBS-QB3 energy is a composite value that combines the results from the various calculations, including empirical corrections, to yield a highly accurate total electronic energy. From this, the gas-phase enthalpy of formation can be calculated with high precision.

Workflow and Process Visualization

The determination of thermochemical properties, whether by estimation, experiment, or high-level computation, follows a logical workflow. The diagram below illustrates this process, highlighting the distinct paths and their convergence toward providing reliable data for research and development.

References

Potential Antioxidant Properties of 2,5-Dimethylfuran-3,4(2H,5H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylfuran-3,4(2H,5H)-dione, a member of the furanone class of heterocyclic compounds, has been identified as a potential antioxidant. While direct and extensive quantitative data on the antioxidant capacity of this specific molecule is limited in publicly available literature, the broader family of furan (B31954) and furanone derivatives is recognized for significant antioxidant and, in some contexts, pro-oxidant activities. This technical guide provides a comprehensive overview of the potential antioxidant properties of this compound, drawing upon data from structurally similar compounds. It details relevant experimental protocols for assessing antioxidant activity and explores potential mechanisms of action, including direct radical scavenging and modulation of cellular antioxidant pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and related furanone compounds.

Introduction

Furanone structures are prevalent in a variety of natural products and are known to contribute to the flavor and aroma of many foods. Beyond their organoleptic properties, these compounds have garnered interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. This compound has been identified in natural extracts, such as from the miracle berry (Synsepalum dulcificum), which are noted for their antioxidant properties.[1] This suggests that this compound may contribute to these effects. Understanding the antioxidant potential of this specific molecule is crucial for its potential development as a therapeutic agent or a valuable component in functional foods and nutraceuticals.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of furanone derivatives can be attributed to several mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging

Modulation of Cellular Antioxidant Pathways

Furanone compounds may also exert their antioxidant effects indirectly by upregulating the expression of endogenous antioxidant enzymes. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Some furan derivatives have been shown to activate Nrf2, leading to the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Pro-oxidant Activity

It is important to note that some furanone compounds, particularly in the presence of transition metal ions like copper, can exhibit pro-oxidant activity. This can lead to the generation of reactive oxygen species (ROS) and potential DNA damage. The pro-oxidant effect is often dependent on the specific structure of the furanone and the experimental conditions.

Quantitative Data on Antioxidant Activity of Related Furanones

While specific IC50 values for this compound are not available in the reviewed literature, data for structurally related furanone derivatives provide insights into the potential antioxidant capacity of this class of compounds. The following table summarizes reported antioxidant activities for various furan derivatives.

| Compound/Extract | Assay | IC50 Value / Activity | Reference |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Serum | Increased glutathione (B108866) peroxidase and superoxide (B77818) dismutase levels | Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation...[3] |

| Furan-1,3,4-oxadiazole derivative (2l) | DPPH | IC50 < 5 µg/mL | Synthesis and biological evaluation of furan-1,3,4-oxadiazole...[3] |

| 2-(p-hydroxy phenyl styryl)-furan | DPPH | IC50 ~ 40 µM | Anti-oxidation properties of 2-substituted furan derivatives...[4] |

| Synsepalum dulcificum (Miracle Berry) aqueous extract | DPPH | 64 ± 2 µmol Trolox/g of dry extract | Anticancer Potential, Phenolic Profile, and Antioxidant Properties...[1] |

Note: The data presented is for comparative purposes and highlights the antioxidant potential within the broader class of furanone derivatives. The activity of this compound may vary.

Experimental Protocols for Antioxidant Activity Assessment

To evaluate the antioxidant properties of this compound, standard in vitro assays can be employed. The following are detailed methodologies for commonly used antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (B145695)

-

Positive control (e.g., Ascorbic acid, Trolox, Gallic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of dilutions to be tested.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample dilutions to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL sample to 200 µL DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

-

Reagents and Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions.

-

Reaction Mixture: Add a small volume of the sample dilutions to a larger volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC).

-

Conclusion and Future Directions

This compound belongs to a class of furanone compounds with demonstrated antioxidant potential. While direct quantitative data for this specific molecule is currently lacking, evidence from structurally similar compounds suggests it may act as an effective antioxidant through direct radical scavenging and/or modulation of cellular antioxidant pathways such as the Nrf2 system. The provided experimental protocols for DPPH and ABTS assays offer a standardized approach to quantitatively assess its antioxidant capacity.

Future research should focus on:

-

Quantitative Antioxidant Assays: Performing in vitro assays (DPPH, ABTS, ORAC, etc.) to determine the specific IC50 values and antioxidant capacity of pure this compound.

-

Cellular Antioxidant Activity: Investigating its ability to mitigate oxidative stress in cellular models.

-

Mechanism of Action: Elucidating the precise mechanisms, including its potential to activate the Nrf2 pathway and its pro-oxidant properties in the presence of metal ions.

-

In Vivo Studies: Evaluating its bioavailability, metabolism, and efficacy in preclinical models of diseases associated with oxidative stress.

A thorough investigation into these areas will provide a clearer understanding of the therapeutic potential of this compound and its suitability for development in the pharmaceutical and nutraceutical industries.

References

- 1. Prooxidant action of furanone compounds: implication of reactive oxygen species in the metal-dependent strand breaks and the formation of 8-hydroxy-2'-deoxyguanosine in DNA. | Sigma-Aldrich [merckmillipore.com]

- 2. Activation of the Nrf2-antioxidant system by a novel cyclooxygenase-2 inhibitor furan-2-yl-3-pyridin-2-yl-propenone: implication in anti-inflammatory function by Nrf2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 4-hydroxy-2,5-dimethyl-3(2H)-furanone supplementation on growth performance, serum antioxidant capacity, rumen fermentation characteristics, rumen bacterial quorum sensing, and microbial community in Hu sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) in Food Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a pivotal flavor compound in food chemistry, often referred to by its trivial name, Furaneol®. Initially mistaken for 2,5-Dimethylfuran-3,4(2H,5H)-dione, DMHF is the subject of extensive research due to its significant contribution to the sensory profile of a wide array of food products. This document delves into the chemical and physical properties of DMHF, its formation pathways via the Maillard reaction and caramelization, and its natural biosynthesis. Detailed experimental protocols for its synthesis, extraction, and quantification are provided, alongside a summary of its concentration in various foods. Furthermore, this guide explores the biological activities of DMHF and the signaling pathways associated with its distinct sensory perception.

Introduction

2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) is a naturally occurring organic compound that plays a crucial role in the aroma and flavor of numerous foods.[1][2] Its sensory profile is concentration-dependent, ranging from a sweet, strawberry-like aroma at low concentrations to a more caramel-like scent at higher levels.[3] DMHF is a key flavor constituent in fruits such as strawberries and pineapples and is also formed during the thermal processing of food through the Maillard reaction and caramelization.[2][4] Its desirable sensory properties have led to its widespread use as a flavoring agent in the food industry.[2] Beyond its role as a flavorant, DMHF has been shown to possess various biological activities, including antimicrobial properties and the ability to influence appetite through inhalation.[3]

Chemical and Physical Properties

DMHF is a furanone derivative with the chemical formula C₆H₈O₃ and a molecular weight of 128.12 g/mol . Its chemical structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2,5-Dimethyl-4-hydroxy-3(2H)-furanone |

| Synonyms | Furaneol®, Strawberry furanone, Pineapple ketone |

| CAS Number | 3658-77-3 |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.12 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Odor | Sweet, fruity, caramel-like |

| Melting Point | 77-81 °C |

| Boiling Point | 215.5 °C at 760 mmHg |

| Solubility | Soluble in water and organic solvents |

Formation Pathways

DMHF is formed in food through several key chemical reactions, primarily the Maillard reaction and caramelization, as well as through biosynthetic routes in certain fruits.

Maillard Reaction

The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a major pathway for DMHF formation in thermally processed foods.[5] The reaction proceeds through a complex series of steps, with key intermediates such as methylglyoxal (B44143) and acetylformoin leading to the formation of DMHF.[6] The presence of specific amino acids can influence the yield of DMHF.[7]

Caramelization

Caramelization is the thermal decomposition of sugars in the absence of amino acids, leading to the formation of a complex mixture of flavor and color compounds, including furanones.[8][9] The process involves enolization and dehydration reactions of carbohydrates, which can lead to the formation of DMHF precursors.[8] While the Maillard reaction is a more extensively studied pathway for DMHF, caramelization also contributes to its formation in sugar-rich, low-protein foods.

Biosynthesis

In certain fruits, such as strawberries, DMHF is synthesized enzymatically.[6] Studies have shown that d-fructose-1,6-diphosphate is a key precursor in the biosynthetic pathway of DMHF in these fruits.[4]

Quantitative Data in Food Products

The concentration of DMHF in food products varies widely depending on the food matrix, processing conditions, and storage. The following tables summarize reported concentrations of DMHF in various food categories.

Table 1: Concentration of DMHF in Fruits and Fruit Products

| Food Product | Concentration Range | Reference(s) |

| Strawberries | 1 - 50 mg/kg | [10] |

| Pineapple | 0.5 - 10 mg/kg | [10] |

| Raspberries | 0.8 - 1.1 mg/kg | [11] |

| Blackberries | 0.1 - 5.5 mg/kg | [11] |

| Tomato | 0.01 - 0.1 mg/kg | [12] |

Table 2: Concentration of DMHF in Processed Foods

| Food Product | Concentration Range | Reference(s) |

| Cooked Beef | 0.1 - 2.5 mg/kg | [13][14] |

| Roasted Coffee | 1 - 15 mg/kg | [15] |

| Bread Crust | 0.5 - 5 mg/kg | [15] |

| Soy Sauce | 10 - 100 mg/L | [12] |

| Beer | 0.01 - 0.1 mg/L | [12] |

Experimental Protocols

Synthesis of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

A facile, one-step synthesis can be achieved through a Maillard-type reaction.[16][17]

Materials:

-

L-fucose

-

Acetic acid

-

Absolute ethanol (B145695)

-

Argon

Procedure:

-

Prepare a solution of 8.4 µg of piperidine and 14 µg of acetic acid in 70 µl of absolute ethanol.

-

Add a solution of 60 µg of L-fucose dissolved in 30 µl of absolute ethanol to the piperidine acetate (B1210297) solution in a 1 ml vial.

-

Cover the solution with argon, close the vial, and heat to 80 °C in the dark for 2 hours.

-

Cool the reaction mixture to room temperature.

-

The product can be purified by High-Performance Liquid Chromatography (HPLC).

Extraction of DMHF from Food Samples

Solid-Phase Extraction (SPE) is a common method for extracting and cleaning up DMHF from food matrices prior to analysis.[11]

Materials:

-

C18 SPE cartridge

-

Ultrapure water

-

Food sample (e.g., fruit juice)

Procedure:

-

Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of ultrapure water.

-

Load the food sample onto the conditioned cartridge.

-

Wash the cartridge with 10 mL of ultrapure water to remove polar interferences.

-

Elute DMHF from the cartridge with a suitable volume of methanol.

-

The eluate can be directly analyzed or concentrated for further analysis.

References

- 1. Sensory Evaluation of Food: Methods & Characteristics - FICSI [ficsi.in]

- 2. researchgate.net [researchgate.net]

- 3. DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), a volatile food component with attractive sensory properties, brings physiological functions through inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. imreblank.ch [imreblank.ch]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. researchgate.net [researchgate.net]

- 8. Caramelization in Cooking - Caramelization Reactions | Chemistry Net [chem-net.blogspot.com]

- 9. Google Colab [colab.research.google.com]

- 10. A systematic review on the determination and analytical methods for furanic compounds in caramel models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, a volatile odor compound generated by the Maillard reaction, in cooked meat of various animal species and parts. | Semantic Scholar [semanticscholar.org]

- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,5-Dimethylfuran-3,4(2H,5H)-dione: Discovery, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dimethylfuran-3,4(2H,5H)-dione, a heterocyclic organic compound with limited but emerging scientific interest. While the historical record of its discovery is sparse, its identification in natural sources and the biological activities of related furanone compounds suggest potential for future research and development. This document collates the available physicochemical data, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its known biological context. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, natural product chemistry, and drug discovery.

Discovery and History

The definitive discovery and initial synthesis of this compound are not well-documented in readily available scientific literature. Unlike its well-studied isomer, the flavor compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which was first identified in pineapple in 1965, the history of this compound is less clear.

The compound is cataloged in chemical databases, such as the National Institute of Standards and Technology (NIST) Chemistry WebBook, which confirms its existence and provides basic physicochemical data. Recent scientific literature has identified this compound as a naturally occurring compound in the miracle fruit, Synsepalum dulcificum. A 2023 study investigating the anticancer properties of an extract from this fruit identified the compound and suggested it may contribute to the extract's overall antioxidant properties.[1] This recent identification in a natural product suggests a long history of its existence in nature, predating its characterization by modern analytical techniques.

Due to the scarcity of historical data, this guide will focus on the established chemical properties, its known natural occurrence, and a scientifically-grounded proposed synthesis.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound is limited. The following table summarizes the available information, primarily sourced from the NIST Chemistry WebBook.

| Property | Value | Data Source |

| Molecular Formula | C₆H₈O₃ | NIST |

| Molecular Weight | 128.126 g/mol | NIST |

| CAS Registry Number | 68755-49-7 | NIST |

| IUPAC Name | This compound | IUPAC |

| Canonical SMILES | CC1C(=O)C(=O)C(O1)C | PubChem |

| Gas Chromatography Retention Index | 1095.5 (non-polar column) | NIST |

Synthesis of this compound

A validated, step-by-step synthesis protocol for this compound has not been published. However, a plausible synthetic route can be conceptualized based on the established synthesis of structurally related furanones. The synthesis of its isomer, Furaneol, often involves the cyclization of a linear precursor, threo-3,4-dihydroxyhexane-2,5-dione. A similar strategy, involving the oxidation of a suitable precursor, is proposed here.

Proposed Synthetic Pathway

The proposed synthesis involves the oxidative cyclization of a precursor molecule, 3,4-dihydroxy-2,5-hexanedione. This reaction would likely proceed via the formation of the diketone within the furan (B31954) ring structure.

References

A Comprehensive Guide to 2(5H)-Furanone Derivatives in Medicinal Chemistry

Introduction

2(5H)-Furanone derivatives, a class of α,β-unsaturated γ-lactones, are a significant family of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1] These structures are prevalent in nature, found in sources like plants, microorganisms, and marine organisms, and are also readily accessible through chemical synthesis.[1][2] Notably, the red algae Delisea pulchra produces brominated furanones as a natural defense against bacterial colonization, which has catalyzed extensive research into their biological activities.[1][3] The 2(5H)-furanone scaffold is recognized as a key pharmacophore, and its derivatives exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[1][4][5] This technical guide provides an in-depth overview of the medicinal chemistry of these derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to serve as a comprehensive resource for researchers and drug development professionals.

Section 1: Antimicrobial and Anti-biofilm Activity

2(5H)-Furanone derivatives have been extensively investigated for their potential to combat bacterial infections. Their mechanisms often diverge from traditional bactericidal or bacteriostatic action, instead focusing on disrupting bacterial communication and virulence, presenting a promising strategy to address antibiotic resistance.[1]

Mechanism of Action

Quorum Sensing (QS) Inhibition: In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, cell-to-cell communication, or quorum sensing (QS), is mediated by N-acyl homoserine lactone (AHL) signal molecules.[1] This process regulates collective behaviors, including biofilm formation and the production of virulence factors. Halogenated furanones, being structural mimics of AHLs, can competitively bind to QS receptors (like LuxR-type proteins) and interfere with this signaling cascade, effectively disarming the bacteria without necessarily killing them.[1]

Reactive Oxygen Species (ROS) Induction: Against Gram-positive bacteria like Staphylococcus aureus, which lack AHL-based signaling, some furanone derivatives employ a different mechanism.[6] The derivative F105, which contains chlorinated 2(5H)-furanone, sulfone, and l-menthol (B7771125) moieties, demonstrates highly selective activity by rapidly penetrating the bacterial cell.[1][6] Inside the cell, it induces the formation of reactive oxygen species (ROS), leading to widespread protein damage and impairment of the cell's anti-ROS defenses, ultimately causing cell death.[6]

Quantitative Data: Antimicrobial Activity

The antimicrobial and anti-biofilm activities of various 2(5H)-furanone derivatives have been quantified. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key metrics for antibacterial efficacy, while Biofilm Preventing Concentration (BPC) measures anti-biofilm potential.

| Compound | Target Organism(s) | Activity Type | Value (µg/mL) | Reference |

| Compound 26 (Sulfone + l-borneol) | S. aureus, B. subtilis | MIC | 8 | [3] |

| F105 (Chloro + Sulfone + l-menthol) | S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | MIC | 8–16 | [6] |

| F105 | S. aureus, S. epidermidis, B. cereus, B. subtilis, M. luteus | MBC | 32 | [6] |

| F105 | S. aureus | MIC | 10 | [7] |

| F105 | S. aureus | MBC | 40 | [7] |

| Various Derivatives (7-30) | S. aureus, B. subtilis, S. epidermidis | BPC | Corresponds to MIC values | [3][8] |

Section 2: Anticancer Activity

The 2(5H)-furanone scaffold is a promising framework for the development of novel anticancer agents.[4][9] Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines through multiple mechanisms of action.

Structure-Activity Relationship (SAR)

Studies on 5-arylidene-2(5H)-furanone derivatives have elucidated key structure-activity relationships for cytotoxicity:

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens or a nitro group, onto the aromatic ring generally enhances cytotoxic activity.[1][10] For example, 5-(3-nitrobenzylidene)-2(5H)-furanone was identified as a highly potent compound.[1][10]

-

Aromatic Systems: Incorporating larger aromatic systems, like anthraquinone (B42736) and naphthoquinone moieties, has also resulted in significant cytotoxic effects.[1][10]

-

Substituents at C-5: Derivatives with a branched alkoxy substituent at the C-5 position have demonstrated high anticancer properties.[4][11]

Mechanism of Action

The anticancer effects of 2(5H)-furanone derivatives are attributed to several cellular mechanisms:

-

Cell Cycle Arrest: Certain derivatives induce cell cycle arrest, preventing cancer cells from proliferating. For instance, bis-2(5H)-furanone derivative 4e was found to cause S-phase arrest in C6 glioma cells, while compounds 12 and 15 led to G2 phase arrest in A549 lung cancer cells.[9][11][12]

-

DNA Interaction: Some compounds may exert their effect by directly interacting with DNA. Compound 4e was shown to significantly interact with DNA from C6 glioma cells, suggesting that DNA may be a primary target.[12]

-

Induction of Cell Death: Furanone derivatives can trigger programmed cell death. Notably, compounds 12 and 15 were found to induce a caspase-independent cell death pathway in A549 cells.[11]

Quantitative Data: Cytotoxic Activity

The cytotoxic potential of these derivatives is typically measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Cell Line(s) | IC₅₀ Value | Reference |

| Compound 4e (bis-2(5H)-furanone) | C6 glioma | 12.1 µM | [9][12] |

| Compound 5k (Sulfonyl hydrazone) | MCF-7 (Breast) | 14.35 µM | [9] |

| Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 (Liver), MCF-7 (Breast) | 0.002 µM | [13] |

| Compound K | MCF-7 (Breast) | 11.8 µM | [14] |

Section 3: Synthesis and Experimental Protocols

The versatility of the 2(5H)-furanone core allows for a wide range of synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery.

General Synthetic Strategies

Several robust synthetic routes have been developed:

-

From Mucohalic Acids: A common starting point is the acid-catalyzed reaction of commercially available mucochloric or mucobromic acid with alcohols to form 5-alkoxy derivatives.[4][15] These intermediates can be further modified.

-

One-Pot Multicomponent Reactions: Efficient one-pot, three-component reactions involving amines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) can yield highly substituted 2(5H)-furanones in high yields.[13]

-

Synthesis of Sulfones: Thioether derivatives can be synthesized by reacting 5-alkoxy-2(5H)-furanones with thiols. Subsequent oxidation of the resulting thioethers with an excess of hydrogen peroxide yields the corresponding sulfones, which often exhibit enhanced biological activity.[3]

Key Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 2(5H)-furanone derivatives in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Broth Microdilution for MIC Determination This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Perform a two-fold serial dilution of the furanone derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another suitable broth).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Crystal Violet Assay for Biofilm Inhibition This assay quantifies the ability of a compound to prevent bacterial biofilm formation.

-

Preparation: In a 96-well flat-bottomed plate, add culture medium containing sub-lethal concentrations of the furanone derivatives.

-

Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate under static conditions for 24-48 hours at a temperature optimal for the specific bacterium to allow for biofilm formation.

-

Washing: Discard the planktonic (free-floating) cells by gently washing the wells two to three times with phosphate-buffered saline (PBS).

-

Fixation: Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

-

Staining: Remove the methanol and stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well for 15-20 minutes.

-

Washing and Solubilization: Wash away the excess stain with water and allow the plate to air dry. Solubilize the bound stain by adding 200 µL of 33% (v/v) acetic acid to each well.

-

Quantification: Measure the absorbance at 590 nm using a microplate reader. A lower absorbance value in the treated wells compared to the control indicates biofilm inhibition.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 - Synthesis, structure-activity relationship and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Synthesis protocol for 2,5-Dimethylfuran-3,4(2H,5H)-dione

An effective two-step synthesis protocol for 2,5-Dimethylfuran-3,4(2H,5H)-dione has been developed. This process involves the initial synthesis of the precursor molecule, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (commonly known as Furaneol), followed by its oxidation to yield the target dione (B5365651). This application note provides detailed methodologies for both stages of the synthesis, catering to researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis is conceptualized in two primary stages:

-

Furaneol Synthesis : The process begins with a coupling reaction of methylglyoxal (B44143) in the presence of powdered zinc and acetic acid to form an intermediate, threo-3,4-dihydroxyhexane-2,5-dione. This intermediate subsequently undergoes a cyclization reaction to produce 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol).

-

Oxidation to this compound : The synthesized Furaneol, which is an α-hydroxy ketone, is then oxidized to the corresponding α-dione, this compound. This can be achieved using a variety of oxidizing agents.

Figure 1: Two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)

This protocol is adapted from a known procedure for the synthesis of Furaneol from methylglyoxal.[1]

Materials:

-

Methylglyoxal (40% solution in water)

-

Powdered Zinc

-

Glacial Acetic Acid

-

Disodium (B8443419) monohydrogenphosphate

-

Side-reaction inhibitor (e.g., hydroquinone)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Coupling Reaction:

-

In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, a 25% (w/w) aqueous solution of methylglyoxal is prepared.

-

A 10.8% (w/w) aqueous solution of glacial acetic acid is added.

-

Powdered zinc is added portion-wise to the stirred solution while maintaining the temperature at 36-38 °C.

-

The reaction mixture is stirred for 2 hours at this temperature.

-

Upon completion, the reaction mixture is filtered to remove unreacted zinc and other solids. The filtrate contains the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

-

-

Cyclization Reaction:

-

The filtrate from the previous step is transferred to a clean flask.

-

Disodium monohydrogenphosphate and a side-reaction inhibitor are added. The recommended concentration ratios are 0.07 g/mL of the intermediate, 0.27 g/mL of disodium monohydrogenphosphate, and 0.038 g/mL of the inhibitor.[1]

-

The mixture is heated to 70 °C and stirred for 24 hours.

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Furaneol.

-

The crude product can be further purified by column chromatography.

-

| Parameter | Value | Reference |

| Coupling Reaction | ||

| Methylglyoxal solution | 25% (w/w) in water | [1] |

| Acetic acid solution | 10.8% (w/w) in water | [1] |

| Reactant Ratio (Methylglyoxal:Zinc) | 50 g : 36 g | [1] |

| Reaction Temperature | 36-38 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Cyclization Reaction | ||

| Reactant Concentrations | Intermediate: 0.07 g/mL, Na2HPO4: 0.27 g/mL, Inhibitor: 0.038 g/mL | [1] |

| Reaction Temperature | 70 °C | [1] |

| Reaction Time | 24 hours | [1] |

Part 2: Oxidation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone to this compound

This part of the protocol is a proposed method based on general procedures for the oxidation of α-hydroxy ketones to α-diketones.

Materials:

-

2,5-dimethyl-4-hydroxy-3(2H)-furanone (synthesized in Part 1)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Iodobenzene (B50100) dichloride or an alternative stoichiometric oxidant

-

Pyridine

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the synthesized 2,5-dimethyl-4-hydroxy-3(2H)-furanone in dichloromethane.

-

Add TEMPO (catalytic amount, e.g., 1-5 mol%) and pyridine.

-

Cool the mixture in an ice bath.

-

-

Oxidation:

-

Slowly add the stoichiometric oxidant (e.g., iodobenzene dichloride, 1.1 equivalents) to the cooled, stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica (B1680970) gel.

-

| Parameter | Proposed Value | Reference |

| Oxidation | ||

| Substrate | 2,5-dimethyl-4-hydroxy-3(2H)-furanone | |

| Catalyst | TEMPO (1-5 mol%) | General Method |

| Stoichiometric Oxidant | Iodobenzene dichloride (1.1 eq.) | General Method |

| Base | Pyridine | General Method |

| Solvent | Dichloromethane | General Method |

| Reaction Temperature | 0 °C to room temperature | General Method |

| Reaction Time | Monitored by TLC (typically a few hours) |

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C6H8O3 |

| Molecular Weight | 128.13 g/mol |

| CAS Number | 68755-49-7 |

| Appearance | (Expected) Crystalline solid or oil |

| Spectroscopic Data | |

| ¹H NMR | Expected signals for two methyl groups and two methine protons. |

| ¹³C NMR | Expected signals for methyl carbons, methine carbons, and two carbonyl carbons. |

| IR (cm⁻¹) | Strong absorption bands characteristic of a dione (C=O stretching). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

This comprehensive protocol provides a viable pathway for the synthesis of this compound, a valuable compound for research and development in the fields of chemistry and drug discovery. The two-step approach, involving the synthesis of a key furanone intermediate followed by its oxidation, offers a logical and adaptable method for obtaining the target molecule. Researchers should optimize the reaction conditions, particularly for the oxidation step, to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Quantification of 2,5-Dimethylfuran-3,4(2H,5H)-dione

Introduction

2,5-Dimethylfuran-3,4(2H,5H)-dione is a furanone derivative with potential significance in flavor chemistry and drug development. Accurate quantification of this compound is crucial for understanding its formation, stability, and biological activity. While specific validated methods for this compound are not widely documented, analytical approaches developed for structurally similar furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), provide a strong foundation for its determination. This document outlines detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), adapted from established methods for related compounds.

I. Analytical Methods

Two primary analytical techniques are proposed for the quantification of this compound:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile or thermally labile compounds.

II. Data Presentation: Quantitative Data for a Structurally Related Furanone

Table 1: Summary of Quantitative Data for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Analysis

| Parameter | GC-MS | HPLC-UV | Reference |

| Limit of Detection (LOD) | Not Reported | 0.14 µg/mL | [4] |

| Limit of Quantification (LOQ) | Not Reported | Not Reported | |

| Linearity Range | Not Reported | Not Reported | |

| Recovery | 98% | > 90% | [1][4] |